

IUPAC name for 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)hexane

Cat. No.: B12311707

[Get Quote](#)

An In-depth Technical Guide to **3-(Bromomethyl)hexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Bromomethyl)hexane**, a halogenated alkane of interest as a synthetic intermediate in organic chemistry and medicinal chemistry. The document elucidates the correct IUPAC nomenclature, physicochemical properties, synthetic routes, and key chemical reactions. Emphasis is placed on its application as a building block for introducing a branched heptyl moiety in the development of new chemical entities. Detailed experimental protocols for its synthesis and subsequent use in carbon-carbon bond-forming reactions are presented, alongside workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Nomenclature and Structure

The chemical name **3-(Bromomethyl)hexane** is the correct IUPAC name for the compound with the chemical formula $C_7H_{15}Br$.^[1] According to IUPAC nomenclature rules, the principal chain is the longest continuous carbon chain, which in this case is a six-carbon chain (hexane). A bromomethyl (- CH_2Br) group is present as a substituent at position 3 of this chain.^[2]

- IUPAC Name: **3-(Bromomethyl)hexane**^[1]
- CAS Number: 98429-67-5^[3]

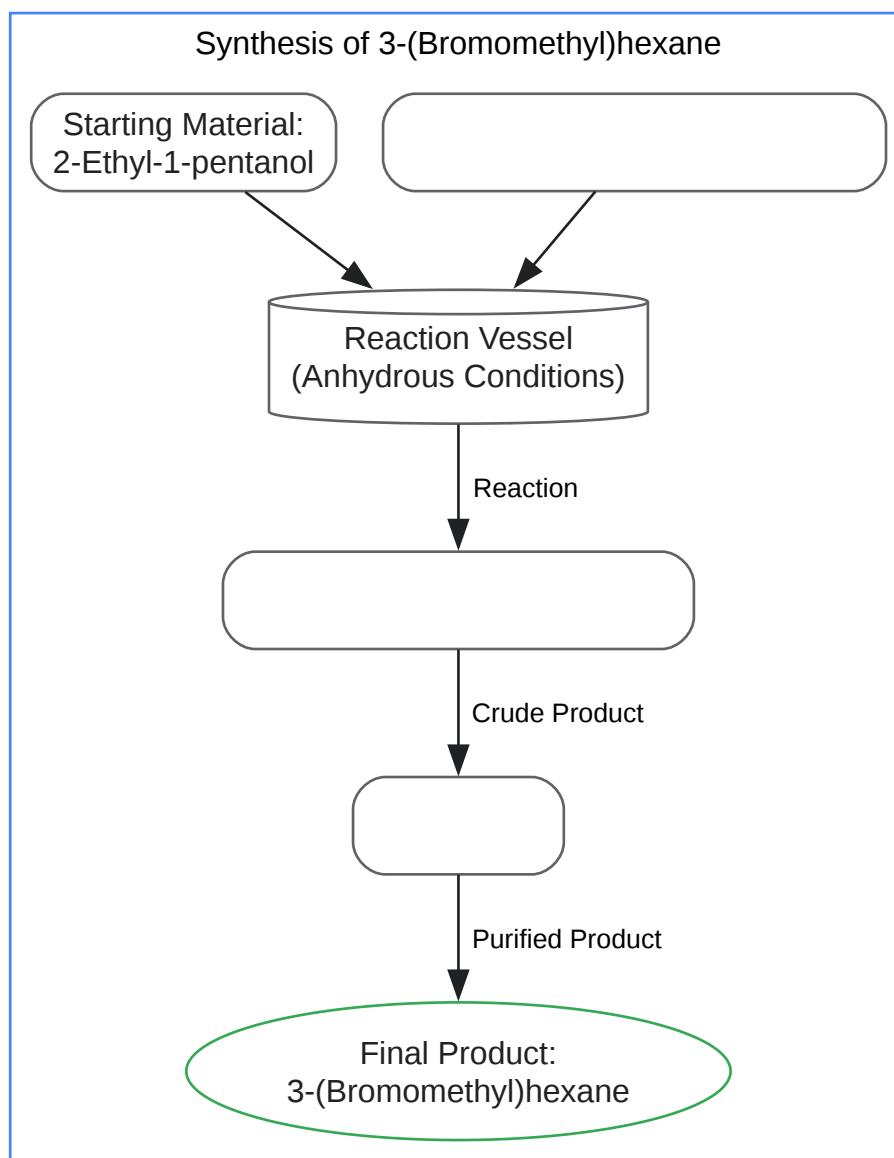
- Molecular Formula: C₇H₁₅Br[3]
- Molecular Weight: 179.10 g/mol [1]
- SMILES: CCCC(CC)CBr[1][3]
- InChI Key: ARFFUTYHKZEVGA-UHFFFAOYSA-N

The structure contains a chiral center at the third carbon atom, and therefore, can exist as two enantiomers: **(R)-3-(Bromomethyl)hexane** and **(S)-3-(Bromomethyl)hexane**.

Physicochemical Properties

Quantitative data for **3-(Bromomethyl)hexane** is summarized below. This data is essential for planning reactions, purification procedures, and for computational modeling studies in drug design.

Property	Value	Reference
Molecular Weight	179.10 g/mol	[1]
Molecular Formula	C ₇ H ₁₅ Br	[3]
CAS Number	98429-67-5	
XLogP3 (Computed)	3.6	[1]
Topological Polar Surface Area (Computed)	0 Å ²	[1]
Heavy Atom Count (Computed)	8	[1]
Rotatable Bond Count (Computed)	4	[1]


Synthesis and Experimental Protocols

As a synthetic intermediate, **3-(Bromomethyl)hexane** is typically prepared from its corresponding alcohol, 2-ethyl-1-pentanol. The conversion of a primary alcohol to a primary

alkyl bromide is a standard transformation in organic synthesis, commonly achieved using reagents like phosphorus tribromide (PBr_3) or hydrobromic acid (HBr).

Synthetic Workflow

The synthesis proceeds via the conversion of a primary alcohol to the target alkyl bromide. This workflow is a cornerstone of synthetic organic chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Bromomethyl)hexane** from 2-ethyl-1-pentanol.

Experimental Protocol: Synthesis from 2-Ethyl-1-pentanol

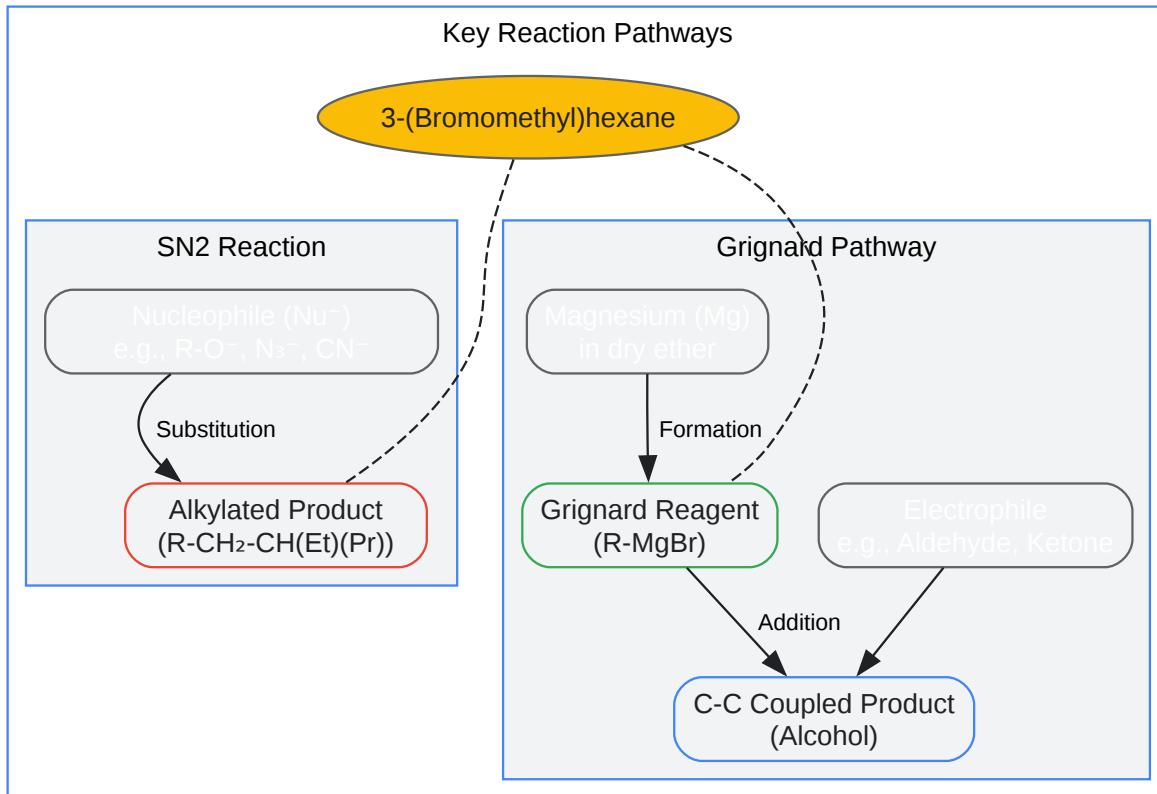
This protocol is adapted from standard procedures for converting primary alcohols to alkyl bromides using PBr_3 .

Materials:

- 2-Ethyl-1-pentanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, dropping funnel, condenser, heating mantle, and distillation apparatus

Procedure:

- **Setup:** Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Place 2-ethyl-1-pentanol (1 equivalent) in the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
- **Addition of Reagent:** Add phosphorus tribromide (0.33-0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- **Reflux:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.


- Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude **3-(Bromomethyl)hexane** can be purified by vacuum distillation to yield the final product.

Chemical Reactivity and Applications in Drug Development

3-(Bromomethyl)hexane serves as a versatile building block for introducing the 2-ethylpentyl moiety into target molecules. Its utility stems from the reactivity of the carbon-bromine bond in two primary types of reactions: nucleophilic substitution and Grignard reagent formation.

Reaction Pathways

The dual reactivity of **3-(Bromomethyl)hexane** allows for its use as either an electrophile in substitution reactions or, after conversion to a Grignard reagent, as a potent carbon nucleophile.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-(Bromomethyl)hexane** in synthetic chemistry.

Application in Drug Discovery

The introduction of alkyl groups is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The 2-ethylpentyl group, introduced via **3-(Bromomethyl)hexane**, can:

- Increase Lipophilicity: Enhancing the hydrophobicity of a molecule can improve its ability to cross cell membranes and the blood-brain barrier.
- Optimize Binding: The branched, flexible alkyl chain can establish favorable van der Waals interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

- **Block Metabolism:** The alkyl group can shield metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its half-life.

Experimental Protocol: Grignard Reagent Formation and Reaction

This protocol details the formation of the Grignard reagent from **3-(Bromomethyl)hexane** and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.^[4] ^[5]^[6]

Materials:

- **3-(Bromomethyl)hexane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (as an initiator)
- Benzaldehyde
- Saturated ammonium chloride (NH₄Cl) solution
- All glassware must be rigorously flame-dried or oven-dried.

Procedure:

- Grignard Reagent Formation:
 - Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
 - Add a small amount of anhydrous ether to cover the magnesium.
 - Dissolve **3-(Bromomethyl)hexane** (1 equivalent) in anhydrous ether and add it to the dropping funnel.

- Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.^[7]
- Reaction with Electrophile:
- Dissolve benzaldehyde (1 equivalent) in anhydrous ether and add it to the dropping funnel.
- Cool the Grignard reagent solution in an ice bath.
- Add the benzaldehyde solution dropwise with vigorous stirring.
- After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Workup:
- Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The resulting secondary alcohol can be purified by column chromatography on silica gel.

Safety and Handling

Alkyl bromides are generally considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

- Hazards: Likely to be a skin and eye irritant. May be harmful if inhaled or swallowed.
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

3-(Bromomethyl)hexane is a valuable synthetic intermediate for research chemists and drug development professionals. Its well-defined reactivity allows for the strategic incorporation of a branched alkyl chain into complex molecules. The protocols and data presented in this guide are intended to provide the necessary technical information to effectively and safely utilize this compound as a building block in the synthesis of novel chemical entities with potentially improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Bromomethyl)hexane | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic chemistry - How do I name this alkane with a branch that has bromine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 3-(bromomethyl)hexane | 98429-67-5 | Buy Now [molport.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]

- 7. leah4sci.com [leah4sci.com]
- To cite this document: BenchChem. [IUPAC name for 3-(Bromomethyl)hexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12311707#iupac-name-for-3-bromomethyl-hexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com